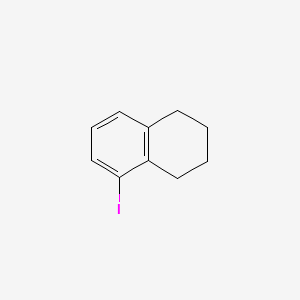












|
REACTION_CXSMILES
|
C1C2C(=CC=CC=2)CCC1.II.O.O.I(O)(=O)(=O)=O.S(=O)(=O)(O)O.[I:25][C:26]1[CH:35]=[CH:34][CH:33]=[C:32]2[C:27]=1[CH2:28][CH2:29][CH2:30][CH2:31]2.IC1C=C2C(=CC=1)CCCC2>C(O)(=O)C>[I:25][CH:26]1[C:27]2[C:32](=[CH:31][CH:30]=[CH:29][CH:28]=2)[CH2:33][CH2:34][CH2:35]1 |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
101.5 g
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
|
|
Quantity
|
45.5 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.I(=O)(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CCCC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
IC1=C2CCCCC2=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=C2CCCCC2=CC1
|
|
Name
|
|
|
Quantity
|
132.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CCCC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
stirred at this temperature for 3 hours
|
|
Duration
|
3 h
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction was terminated
|
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was added to 1,000 ml of water
|
|
Type
|
CUSTOM
|
|
Details
|
the oily matter separated
|
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with 1,000 ml of toluene
|
|
Type
|
WASH
|
|
Details
|
The toluene layer was washed with water
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled at a reduced pressure (boiling point: 120° C./3 mmHg)
|
|
Type
|
CUSTOM
|
|
Details
|
As a result, the main fraction was obtained in an amount of 215.3 g (yield; 83.4%)
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
IC1CCCC2=CC=CC=C12
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 83.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |